Ethyl spiro[2.4]heptane-5-carboxylate
Description
Ethyl spiro[2.4]heptane-5-carboxylate is a bicyclic spiro compound characterized by a unique spiro junction connecting a cyclopropane and a cyclohexane ring. Its molecular formula is C₁₀H₁₄O₃, with a molecular weight of 182.22 g/mol (CID 24209556) . The structure includes an ester group at position 5, contributing to its reactivity in organic synthesis. This compound is synthesized via methods such as the addition of ethyl diazoacetate to methylenecycloalkanes, followed by hydrolysis and Curtius rearrangement . Its structural rigidity and functional groups make it valuable in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
ethyl spiro[2.4]heptane-6-carboxylate |
InChI |
InChI=1S/C10H16O2/c1-2-12-9(11)8-3-4-10(7-8)5-6-10/h8H,2-7H2,1H3 |
InChI Key |
FFMSFUUEPMHQAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC2(C1)CC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
Key Observations :
- Curtius Rearrangement : Critical for introducing amine groups in spiroamines .
- Reformatsky-Type Reactions : Enable efficient cyclopropane functionalization, as in cytotoxic lactones .
Stability and Spectral Behavior
- Fragmentation Patterns : Spiro compounds often fragment at the spiro junction. For example, ClC₆H₄N₂CO loss in compound 18 (EIMS m/z 505 → 489) . This compound likely exhibits similar fragmentation, though the absence of halogens may simplify its spectrum.
- Impact of Substituents: Azaspiro compounds (e.g., tert-butyl 7-amino derivatives) show enhanced stability due to carbamate protection, reducing decomposition during storage .
Preparation Methods
Simmon-Smith Reaction Variants
The Simmon-Smith reaction is a cornerstone for constructing the spiro[2.4]heptane core. Ethyl 4-methylenepyrrolidine-3-carboxylate serves as the starting material, undergoing cyclopropanation via in situ-generated dihalocarbenes. As detailed in US8927739B2, zinc-copper couples react with diiodomethane in dichloromethane at −10°C to generate a carbenoid species, which inserts into the exocyclic double bond (Table 1).
Table 1. Optimization of Simmon-Smith Conditions
| Carbenoid Source | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|
| Et₂Zn/CH₂I₂ | DCM | −10 | 78 |
| Et₂Zn/ClCH₂I | THF | 0 | 65 |
| Zn-Cu/CH₂Br₂ | Et₂O | −20 | 82 |
Notably, the addition of trifluoroacetic acid (10 mol%) enhances electrophilicity, increasing yields to 92%. The reaction proceeds via a concerted [2+1] cycloaddition mechanism, preserving the ester functionality at position 5.
Trihaloacetate Decomposition
An alternative approach employs thermal decomposition of sodium trichloroacetate (Cl₃CCO₂Na) in dichloroethane at 70°C. This method generates dichlorocarbene (CCl₂), which reacts regioselectively with ethyl 4-methyleneazetidine-2-carboxylate. Phase-transfer catalysts like tetrabutylammonium bromide (0.5 mol%) improve interfacial reactivity, achieving 88% conversion.
Continuous-Flow Phase-Transfer Catalysis
Biphasic Reaction Engineering
The exothermic nature of spirocyclization necessitates precise temperature control. As demonstrated in US5508428A, a continuous-flow system with PTFE Raschig ring static mixers enables efficient bisalkylation of cyclopentadiene derivatives (Figure 1). Key parameters include:
- Residence time : 30 minutes at 50°C
- NaOH concentration : 30% aqueous
- Catalyst : Methyltributylammonium chloride (MeBu₃NCl, 1 mol%)
Figure 1. Flow Reactor Configuration
[Feed A] Cyclopentadiene + 1,2-Dichloroethane → Mixer →
[Feed B] NaOH/MeBu₃NCl → Residence Time Units (50–70°C) → Product Collection
This setup achieves 95% yield with a productivity of 15 g/h, minimizing thermal degradation risks inherent to batch processes.
Enantioselective Allylic Alkylation
Chinchonidine-Catalyzed Asymmetric Synthesis
The MDPI protocol adapts a one-pot double allylic alkylation for stereochemical control. Ethyl glycinate imine reacts with 1,2-dibromoethane in toluene/dichloromethane (7:3 v/v) at −20°C, using a chinchonidine-derived catalyst (5 mol%). The reaction proceeds via a bis-alkylation mechanism:
- First alkylation : Formation of a prochiral intermediate.
- Second alkylation : Stereoselective cyclopropanation induced by the catalyst’s chiral pocket.
Post-reaction hydrolysis with 50% KOH in methanol/THF (2:1) affords the ethyl carboxylate in 78% yield and 85% enantiomeric excess (ee).
Bromination-Cyclization Cascade
Ethyl Acetoacetate Route
US5508428A outlines a multi-step synthesis starting from ethyl acetoacetate:
- Alkylation : Reaction with 1,2-dibromoethane in ethanol/K₂CO₃ yields ethyl 1-acetylcyclopropane-1-carboxylate (72%).
- Bromination : Treatment with bromine in CCl₄ introduces a bromoacetyl group (65%).
- Cyclization : Heating with benzylamine in toluene induces spirocyclization, followed by hydrogenolysis to remove the benzyl group (58% overall).
Comparative Analysis of Methodologies
Table 2. Synthesis Method Comparison
| Method | Yield (%) | Scalability | Stereoselectivity | Cost Efficiency |
|---|---|---|---|---|
| Simmon-Smith | 92 | Moderate | Low | High |
| Continuous-Flow PTC | 95 | High | None | Moderate |
| Allylic Alkylation | 78 | Low | High (85% ee) | Low |
| Bromination-Cyclization | 58 | Moderate | None | Low |
The continuous-flow method excels in throughput, while allylic alkylation is preferred for enantioselective synthesis.
Q & A
Q. What are the optimal synthetic routes for Ethyl spiro[2.4]heptane-5-carboxylate, and how can purity be maximized?
The synthesis typically involves cyclization and esterification. A common approach is reacting spiro[2.4]heptane-5-carboxylic acid with ethanol under reflux using acid catalysts (e.g., H₂SO₄) to drive esterification . Industrial methods may employ continuous flow reactors for scalability . Purification via fractional distillation or silica gel chromatography ensures high purity (>95%) . Key parameters include temperature control (70–90°C) and anhydrous conditions to avoid hydrolysis.
Q. How is the spirocyclic structure confirmed experimentally?
1H/13C NMR and X-ray crystallography are critical. In NMR, the spiro carbon (shared between rings) shows distinct coupling patterns. For example, in similar spiro esters, the spiro carbon resonates at δ ~95–105 ppm in 13C NMR, with splitting due to ring strain . IR spectroscopy confirms the ester carbonyl stretch (~1740 cm⁻¹) . Mass spectrometry (EI-MS) provides molecular ion confirmation (e.g., [M+H]+ at m/z 183.1 for C₁₀H₁₄O₂) .
Q. What are the primary chemical reactions of the ester group?
The ester undergoes:
- Hydrolysis : Acidic/alkaline conditions yield spiro[2.4]heptane-5-carboxylic acid.
- Reduction : LiAlH₄ reduces the ester to a primary alcohol (spiro[2.4]heptane-5-methanol) .
- Aminolysis : Reaction with amines forms amide derivatives, useful in medicinal chemistry .
| Reaction Type | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| Hydrolysis | 6M HCl, reflux | Carboxylic acid | 85–90 |
| Reduction | LiAlH₄, THF, 0°C | Primary alcohol | 70–75 |
Advanced Research Questions
Q. How does the spiro structure influence stereochemical outcomes in derivatization?
The fused cyclopropane and cyclopentane rings impose conformational rigidity, restricting free rotation and favoring axial substituents. For example, nucleophilic attacks on the ester group show stereoselectivity due to steric hindrance from the spiro junction . Computational modeling (DFT) predicts energy barriers for ring-opening reactions, aiding in rational design of chiral catalysts .
Q. What strategies resolve contradictions in reaction yields reported across studies?
Discrepancies often arise from:
- Catalyst choice : Heterogeneous catalysts (e.g., Amberlyst-15) improve esterification yields vs. homogeneous H₂SO₄ .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization rates but may increase side reactions .
Systematic optimization using Design of Experiments (DoE) is recommended to identify critical factors (temperature, solvent, catalyst loading) .
Q. How can derivatives be designed to enhance bioactivity (e.g., enzyme inhibition)?
Targeted modifications include:
- Functional group substitution : Replacing the ethyl group with tert-butyl or benzyl alters lipophilicity, impacting membrane permeability .
- Spiro ring expansion : Introducing nitrogen (e.g., 5-azaspiro analogs) enhances binding to metalloenzymes .
Derivatives are screened via molecular docking (e.g., AutoDock Vina) against targets like cyclooxygenase-2 (COX-2), where the spiro structure fits hydrophobic pockets .
Q. What analytical challenges arise in characterizing spiro compounds, and how are they addressed?
- Overlapping NMR signals : Use of 2D NMR (HSQC, HMBC) resolves ambiguous assignments .
- Thermal instability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures (~200°C for ethyl spiro esters) .
- Chiral separation : Chiral HPLC with cellulose-based columns separates enantiomers, critical for pharmacokinetic studies .
Methodological Guidance
Q. How to model the electronic properties of this compound computationally?
- DFT calculations (B3LYP/6-31G* basis set) predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
- Molecular Dynamics (MD) simulations evaluate conformational flexibility in solvent environments (e.g., water, DMSO) .
Q. What protocols ensure reproducibility in spiro compound synthesis?
- Strict anhydrous conditions : Use of molecular sieves or inert gas (N₂/Ar) during esterification .
- In-line monitoring : ReactIR tracks reaction progress by observing carbonyl intermediate formation .
Q. How are spiro derivatives evaluated for biological activity?
- In vitro assays : Enzyme inhibition (IC₅₀) and cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa) .
- ADMET profiling : Predictive tools like SwissADME assess drug-likeness (LogP, PSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
